

Unveiling AKT-IN-1: A Technical Guide to its Discovery and Preclinical Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **AKT-IN-1**, a potent and selective allosteric inhibitor of AKT1 and AKT2. The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. **AKT-IN-1**, also identified as Compound 17, has demonstrated significant potential in preclinical studies, exhibiting potent enzymatic and cell-based activity, favorable pharmacokinetic properties, and in vivo anti-tumor efficacy. This document details the key quantitative data, experimental methodologies, and the underlying mechanism of action of **AKT-IN-1** to support further research and development efforts in the field of oncology.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[1][2] As a pivotal downstream effector in this pathway, AKT (also known as protein kinase B or PKB) represents a highly attractive therapeutic target.[3][4]



AKT exists in three highly homologous isoforms: AKT1, AKT2, and AKT3, which share a conserved structure comprising an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory domain.[5] The development of isoform-selective inhibitors is of significant interest, as the isoforms can have distinct, and sometimes opposing, roles in normal physiology and disease.[6]

AKT-IN-1 has emerged as a promising preclinical candidate due to its potent and selective inhibition of AKT1 and AKT2 through an allosteric mechanism.[7] This guide provides an indepth summary of its discovery, synthesis, mechanism of action, and preclinical data.

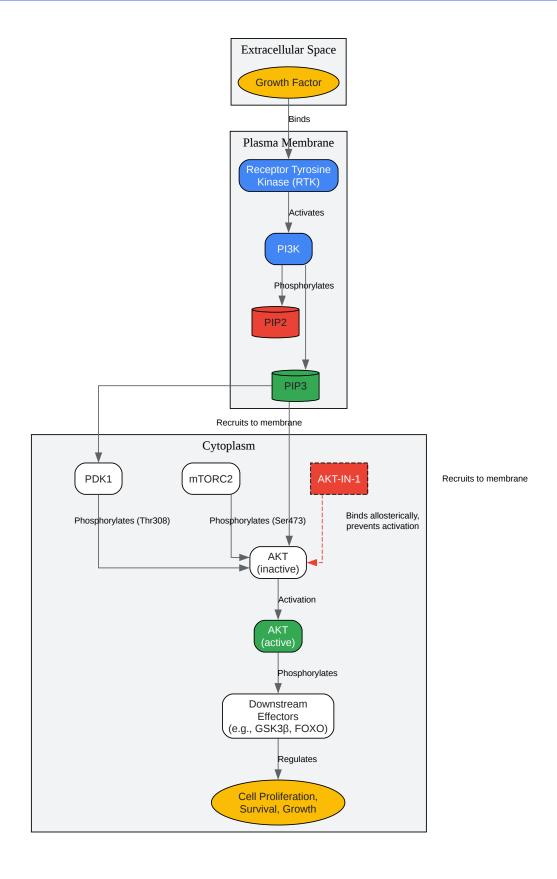
Discovery and Synthesis

AKT-IN-1 was identified through efforts to develop potent and selective allosteric inhibitors of AKT. A convergent, kilogram-scale synthesis has been developed, enabling the production of significant quantities of the active pharmaceutical ingredient (API). The synthesis involves a 17-step route culminating in a late-stage Suzuki coupling.

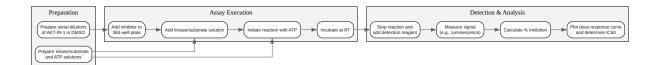
Mechanism of Action

AKT-IN-1 is an allosteric inhibitor that selectively targets AKT1 and AKT2.[7] Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a distinct pocket at the interface of the PH and kinase domains.[8][9] This binding event locks AKT in an inactive, "PH-in" conformation, which prevents its recruitment to the cell membrane and subsequent activation by upstream kinases such as PDK1.[8][10] The inhibitory action of **AKT-IN-1** is dependent on the presence of the PH domain.[7][10] This allosteric mechanism contributes to its selectivity for AKT1 and AKT2 over AKT3 and other kinases within the AGC family.[7]

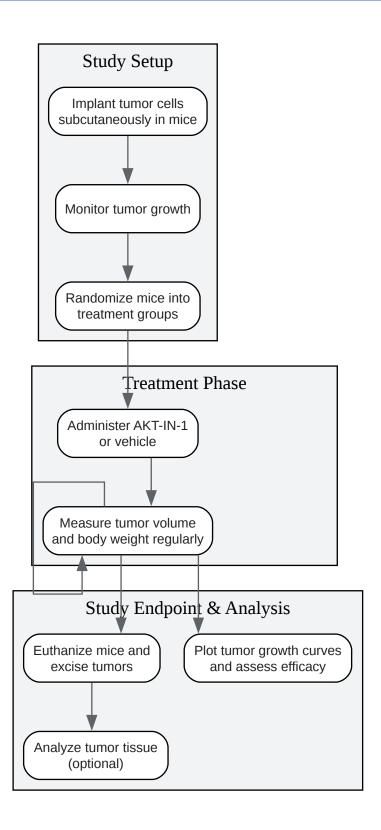












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